

Unveiling the Profile of 6-Chloro-4-methoxynicotinamide: A Comparative Analysis

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Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinamide

Cat. No.: B572487

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For researchers and professionals in drug development, a thorough understanding of a compound's structure and biological activity is paramount. This guide provides a detailed look at **6-Chloro-4-methoxynicotinamide**, including its confirmed chemical structure. Due to the limited publicly available biological data for this specific compound, we will present a comparative analysis using the closely related and well-characterized nicotinamide N-methyltransferase (NNMT) inhibitor, 6-methoxynicotinamide (also known as JBSNF-000088), to illustrate a comprehensive data profile.

Confirmation of Chemical Structure

The chemical structure of **6-Chloro-4-methoxynicotinamide** has been confirmed through spectroscopic and analytical data. Its molecular formula is $C_7H_7ClN_2O_2$, and it has a molecular weight of 186.60 g/mol ^[1] The structure features a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxamide group, which are key determinants of its chemical properties and potential biological interactions.

Caption: Key identifiers for **6-Chloro-4-methoxynicotinamide**.

Comparative Biological Activity: A Look at 6-Methoxynicotinamide

While specific experimental data for **6-Chloro-4-methoxynicotinamide** is not readily available in the public domain, we can examine the biological profile of the structurally similar compound,

6-methoxynicotinamide. This compound is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of 6-methoxynicotinamide (JBSNF-000088), providing a benchmark for the potential efficacy of related compounds.

Parameter	Value	Species/Cell Line	Reference
IC ₅₀	1.8 µM	Human NNMT	[2]
2.8 µM	Monkey NNMT	[2]	
5.0 µM	Mouse NNMT	[2]	
1.6 µM	U2OS cells	[2]	
6.3 µM	3T3L1 cells	[2]	
In Vivo Efficacy	50 mg/kg (oral, 4 weeks)	Mouse	[2]
Effect	Significant reduction in body weight and fed blood glucose		
Pharmacokinetics			
Plasma Clearance	21 mL/min/kg (IV)	Mouse	[2]
Oral Bioavailability	~40%	Mouse	[2]
T _{max}	0.5 hours (oral)	Mouse	[2]
Half-life	0.4 hours (oral)	Mouse	[2]

Experimental Protocols

To assess the inhibitory activity of compounds like **6-Chloro-4-methoxynicotinamide** against NNMT, a standard enzymatic assay can be employed.

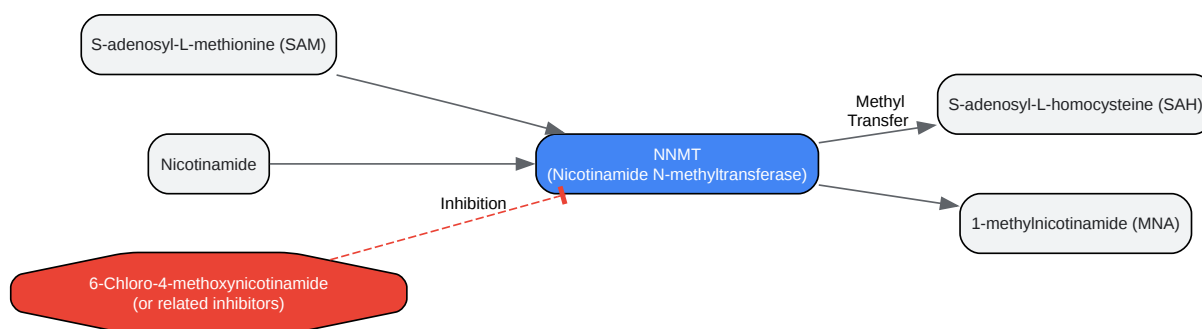
NNMT Inhibition Assay Protocol

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against recombinant human NNMT.
- Materials:
 - Recombinant human NNMT enzyme
 - S-adenosyl-L-methionine (SAM) - methyl donor
 - Nicotinamide - methyl acceptor
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
 - Detection reagent (e.g., a luminescent kinase assay kit that measures the depletion of SAM)
 - Test compound (e.g., **6-Chloro-4-methoxynicotinamide**) dissolved in DMSO
 - 384-well microplates
- Procedure:
 1. Prepare a serial dilution of the test compound in DMSO.
 2. In a 384-well plate, add the assay buffer, nicotinamide, and the test compound at various concentrations.
 3. Initiate the enzymatic reaction by adding a mixture of NNMT enzyme and SAM.
 4. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
 5. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 6. Measure the luminescence using a plate reader.

7. Calculate the percent inhibition of NNMT activity for each concentration of the test compound relative to a DMSO control.
8. Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Action

NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. This process consumes the universal methyl donor, S-adenosyl-L-methionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH). Inhibitors of NNMT, such as 6-methoxynicotinamide, block this reaction, leading to downstream effects on cellular metabolism and gene expression.



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Caption: Enzymatic reaction catalyzed by NNMT and the point of inhibition.

In conclusion, while direct biological data for **6-Chloro-4-methoxynicotinamide** remains to be published, its structural similarity to known NNMT inhibitors like 6-methoxynicotinamide suggests it may possess similar activity. The provided data and protocols for the comparator compound offer a valuable framework for designing and evaluating future studies on **6-Chloro-4-methoxynicotinamide** and other novel drug candidates in this chemical class.

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